molecular formula C17H14BrN5O3 B11692106 (4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11692106
M. Wt: 416.2 g/mol
InChI Key: ZMHFCUGURIWNEY-UHFFFAOYSA-N
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Description

(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a bromomethylphenyl group, and a nitrophenyl group.

Preparation Methods

The synthesis of (4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. The synthetic route often starts with the preparation of the hydrazinylidene intermediate, followed by the introduction of the bromomethylphenyl and nitrophenyl groups under controlled reaction conditions. Industrial production methods may involve optimizing these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the bromomethylphenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other hydrazinylidene derivatives and pyrazolones. Compared to these, (4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • (4E)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(3-fluoro-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Properties

Molecular Formula

C17H14BrN5O3

Molecular Weight

416.2 g/mol

IUPAC Name

4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14BrN5O3/c1-10-3-4-12(9-15(10)18)19-20-16-11(2)21-22(17(16)24)13-5-7-14(8-6-13)23(25)26/h3-9,21H,1-2H3

InChI Key

ZMHFCUGURIWNEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C)Br

Origin of Product

United States

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